Carboprostacyclin Carboprostacyclin Carbaprostacyclin is a stable analog of PGI2. When infused in rabbits or dogs, it inhibits ex vivo platelet aggregation, but the effect persists only 10 minutes after termination of the infusion. This implies rapid metabolic inactivation of carbaprostacyclin. Carbaprostacyclin inhibits platelet aggregation with 10% of the molar potency exhibited by PGI2. The ED50 of carbaprostacyclin for the in vitro inhibition of ADP-induced platelet aggregation in human PRP is 47 nM. It was also shown to effect terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein with an EC50 of about 0.5 µM.
Brand Name: Vulcanchem
CAS No.: 69552-46-1
VCID: VC0107582
InChI: InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1
SMILES: CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

Carboprostacyclin

CAS No.: 69552-46-1

Reference Standards

VCID: VC0107582

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

Carboprostacyclin - 69552-46-1

CAS No. 69552-46-1
Product Name Carboprostacyclin
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Standard InChI InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1
Standard InChIKey XZFRIPGNUQRGPI-WBQKLGIQSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
SMILES CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Canonical SMILES CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Appearance Assay:≥99%A crystalline solid
Description Carbaprostacyclin is a stable analog of PGI2. When infused in rabbits or dogs, it inhibits ex vivo platelet aggregation, but the effect persists only 10 minutes after termination of the infusion. This implies rapid metabolic inactivation of carbaprostacyclin. Carbaprostacyclin inhibits platelet aggregation with 10% of the molar potency exhibited by PGI2. The ED50 of carbaprostacyclin for the in vitro inhibition of ADP-induced platelet aggregation in human PRP is 47 nM. It was also shown to effect terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein with an EC50 of about 0.5 µM.
Synonyms (5E)-6a-carba-prostaglandin I2
6,9-methano PGI2
6,9-methano-PGI2
6,9-methanoprostaglandin I2
6a-carba-PGI2
9alpha-deoxy-9alpha-methylene-PGI2
carba PGX
carba-prostacyclin
carbacyclin
carbacycline
carbaprostacyclin
carboprostacyclin
carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer
carboprostacyclin, monosodium salt
PubChem Compound 6436393
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator